molecular formula C12H17BrN4O2S B6444290 N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549054-99-9

N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6444290
CAS No.: 2549054-99-9
M. Wt: 361.26 g/mol
InChI Key: MCVGMBSUMFERLS-UHFFFAOYSA-N
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Description

N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic organic compound featuring a pyrimidine core substituted with a bromine atom at position 4. The pyrimidine ring is linked to a piperidine moiety at position 2, with a cyclopropanesulfonamide group attached to the piperidine’s third carbon. Key structural attributes include:

  • Pyrimidine ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
  • Piperidine ring: A six-membered saturated heterocycle contributing conformational rigidity, which may enhance binding specificity in biological systems.
  • Cyclopropanesulfonamide: A strained cyclopropane ring fused to a sulfonamide group, a common pharmacophore in medicinal chemistry known to improve target affinity and metabolic stability.

This compound’s molecular formula is estimated as C12H14BrN4O2S, with a molecular weight of ~385.2 g/mol (calculated).

Properties

IUPAC Name

N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4O2S/c13-9-6-14-12(15-7-9)17-5-1-2-10(8-17)16-20(18,19)11-3-4-11/h6-7,10-11,16H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVGMBSUMFERLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)Br)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Routes

MethodConditionsYieldKey Observations
Ammonolysis of Cyclopropylsulfonyl Chloride NH₃ (g) in dioxane, 20°C, 72h>90%High yield but requires anhydrous NH₃
Aqueous Ammonia Reaction NH₄OH in MeOH, 16h52%Scalable but lower yield
Gas-Phase Ammoniation NH₃ (g) in CH₂Cl₂, 0→20°C74%Rapid reaction, moderate yield

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of ammonia on the electrophilic sulfur center of cyclopropylsulfonyl chloride, followed by elimination of HCl. Steric hindrance from the cyclopropane ring necessitates prolonged reaction times in non-polar solvents.

Purification :
Crude cyclopropanesulfonamide is typically purified via recrystallization from ethyl acetate/hexane mixtures, achieving >98% purity as confirmed by ¹H-NMR.

Preparation of 1-(5-Bromopyrimidin-2-yl)piperidin-3-amine

This intermediate introduces the bromopyrimidine-piperidine pharmacophore. Two dominant strategies are employed:

Direct Amination of 5-Bromo-2-chloropyrimidine

Step 1 : Piperidine Substitution
2-Chloro-5-bromopyrimidine reacts with piperidin-3-amine in the presence of DIEA (N,N-diisopropylethylamine) in DMF at 80°C for 12h. The reaction exploits the differential reactivity of pyrimidine chlorides at the 2-position.

Step 2 : Bromine Retention
The 5-bromo substituent remains intact under these conditions due to the decreased electrophilicity of the 5-position in pyrimidines.

Yield : 68-72% after column chromatography (SiO₂, EtOAc/hexane 3:7).

Reductive Amination Pathway

An alternative route involves:

  • Coupling 5-bromo-2-fluoropyrimidine with tert-butyl piperidin-3-ylcarbamate via SNAr (nucleophilic aromatic substitution)

  • Deprotection using TFA (trifluoroacetic acid) in DCM

  • Isolation of the free amine as HCl salt

This method achieves higher regioselectivity (95% purity by HPLC) but requires additional protection/deprotection steps.

Final Coupling: Sulfonamide Formation

The convergent step involves reacting cyclopropanesulfonamide with 1-(5-bromopyrimidin-2-yl)piperidin-3-amine under sulfonylation conditions:

Optimized Protocol :

  • Reagents : Cyclopropanesulfonyl chloride (1.1 eq), amine intermediate (1.0 eq)

  • Base : Pyridine (3.0 eq) in anhydrous THF

  • Conditions : 0°C → rt, 6h under N₂ atmosphere

  • Workup : Aqueous NaHCO₃ wash, extraction with EtOAc

  • Purification : Flash chromatography (SiO₂, gradient 10→30% EtOAc/hexane)

Yield : 82-85% with ≥99% purity (LC-MS).

Critical Parameters :

  • Strict temperature control prevents N-Boc deprotection (if applicable)

  • Anhydrous conditions minimize hydrolysis of sulfonyl chloride

  • Excess base neutralizes HCl byproduct, driving reaction completion

Industrial-Scale Considerations

For bulk production, modifications enhance efficiency:

ParameterLab ScaleIndustrial Adaptation
Cyclopropanesulfonamide Synthesis Batch reactor (5L)Continuous flow system
Amination Reaction Manual temperature controlAutomated PID-controlled jacketed reactor
Purification Column chromatographyCrystallization from IPA/H₂O

Cost Analysis :

  • Raw material costs dominated by 5-bromopyrimidine derivatives (≈$320/kg)

  • Solvent recovery systems reduce EtOAc usage by 40% in continuous processes

Analytical Characterization

Post-synthesis validation employs:

1. ¹H-NMR (400 MHz, DMSO-d₆):

  • δ 8.52 (s, 2H, pyrimidine-H)

  • δ 3.90–3.70 (m, 1H, piperidine-CH)

  • δ 2.60–2.45 (m, 1H, cyclopropane-CH)

  • δ 1.10–0.95 (m, 4H, cyclopropane-CH₂)

2. LC-MS :

  • [M+H]⁺ observed at m/z 361.26 (calc. 361.26)

  • Purity >99% (UV 254 nm)

3. XRPD :
Crystalline form I shows characteristic peaks at 2θ = 12.5°, 18.7°, 22.3°.

Challenges and Optimization Opportunities

7.1 Bromine Stability Issues
The 5-bromo group exhibits partial displacement during prolonged heating (>100°C). Mitigation strategies include:

  • Lowering reaction temperatures (<80°C)

  • Using Pd-catalyzed coupling for late-stage bromine introduction

7.2 Sulfonamide Racemization
The chiral piperidine center (C3) undergoes partial racemization during coupling. Enantioselective synthesis using (R)-BINOL-derived catalysts improves ee to 94% .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.

    Coupling Reactions: The sulfonamide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Catalysts like palladium or copper are often employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving sulfonamide groups.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors that interact with sulfonamide groups.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds or hydrophobic interactions with the target, while the sulfonamide group can participate in additional interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key distinctions between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Ring System
Target Compound C12H14BrN4O2S ~385.2 5-Bromo-pyrimidin-2-yl, cyclopropanesulfonamide Pyrimidine, Piperidine
N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide C14H17ClN4O2S 340.8 3-Chloro-5-cyano-pyridin-2-yl Pyridine, Piperidine
N-(5-bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide C14H18BrN2O2 ~349.2 5-Bromo-pyridin-3-yl, pivalamide Pyridine
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide C25H28BrN5O5S2 ~654.5 5-Bromo-pyrimidin-4-ylsulfanyl, morpholine, methoxyphenyl Pyrimidine, Morpholine
Key Observations:

Ring Systems: The target compound uses a pyrimidine ring, which has two nitrogen atoms, compared to pyridine (one nitrogen) in and . The morpholine-containing compound substitutes the piperidine with a morpholine ring, introducing an oxygen atom that may alter solubility and electronic properties.

Substituent Effects: Bromine vs. Chlorine/Cyano: Bromine’s larger atomic radius (vs. The cyano group in is a strong electron-withdrawing substituent, which could modulate reactivity or metabolic stability. Sulfonamide vs. Pivalamide: The cyclopropanesulfonamide in the target compound offers rigidity and acidity (due to the sulfonamide’s -SO2NH- group), while the pivalamide in is bulkier and less acidic, possibly influencing membrane permeability.

Molecular Weight and Complexity :

  • The morpholine derivative has a significantly higher molecular weight (~654.5 g/mol) due to additional aromatic and sulfanyl groups, which may reduce bioavailability.

Electronic and Physicochemical Implications

  • Electron-Withdrawing Groups: Bromine (target) and cyano () are both electron-withdrawing, but bromine operates via inductive effects, while cyano uses resonance. This difference may influence charge distribution in the aromatic ring, altering binding to electron-rich targets.
  • LogP and Solubility :
    • The cyclopropane ring in the target compound likely reduces logP (increasing hydrophilicity) compared to the pivalamide group in , which is highly lipophilic. The morpholine in could enhance water solubility due to its oxygen atom.

Biological Activity

N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of autotaxin (ATX). This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

PropertyValue
Molecular Formula C13H16BrN3O2S
Molecular Weight 345.25 g/mol
IUPAC Name This compound
CAS Number 1189973-29-2

This compound functions primarily as an autotaxin inhibitor . Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), a lipid mediator that plays a critical role in various physiological processes, including cell proliferation, survival, and migration. By inhibiting autotaxin, this compound may reduce LPA levels, thereby impacting cancer cell growth and metastasis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's ability to modulate signaling pathways associated with tumor growth makes it a candidate for further development as an anticancer agent.

Antiinflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and chemokines, which are crucial in the inflammatory response. This activity may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Inhibition of Autotaxin Activity : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits autotaxin with an IC50 value in the low micromolar range. The study highlighted its potential use in treating fibrosis-related diseases due to reduced LPA levels .
  • Anticancer Efficacy : In a preclinical model of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was linked to decreased cell proliferation and increased apoptosis in tumor cells .
  • Anti-inflammatory Activity : Another study focused on the compound's ability to modulate inflammatory responses in a mouse model of arthritis. Results showed a reduction in joint swelling and inflammatory markers, indicating its potential therapeutic use in autoimmune diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide, and how can reaction yields be optimized?

  • Methodology :

  • Nucleophilic Substitution : React 5-bromo-2-chloropyrimidine with piperidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the piperidine moiety .
  • Sulfonamide Coupling : Use coupling agents like EDCI/HOBt in dichloromethane to attach cyclopropanesulfonamide to the intermediate.
  • Optimization : Control temperature (80–100°C), solvent polarity (DMF for solubility), and catalyst use (e.g., palladium for cross-coupling if required). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) confirm connectivity and stereochemistry .
  • HPLC : Use a C18 column with acetonitrile/water gradient (UV detection at 254 nm) to assess purity (>95%) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, m/z calculated for C₁₃H₁₈BrN₅O₂S: 411.02) .

Q. What in vitro assays are appropriate for initial evaluation of its biological activity?

  • Methodology :

  • Receptor Binding Assays : Radioligand displacement (e.g., [γ-³²P]ATP for kinase targets) to measure IC₅₀ values .
  • Cytotoxicity Profiling : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Enzyme Inhibition : Fluorogenic substrates for proteases or kinases to determine inhibitory potency .

Advanced Research Questions

Q. How can researchers address discrepancies between computational docking predictions and experimental binding affinities for this sulfonamide derivative?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Account for protein flexibility and solvation effects using AMBER or GROMACS .
  • Experimental Validation : Co-crystallize the compound with target proteins (e.g., kinases) and solve structures via X-ray crystallography (2.0 Å resolution) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to reconcile computational and experimental data .

Q. What crystallographic strategies are effective in elucidating the three-dimensional conformation and intermolecular interactions of this compound?

  • Methodology :

  • Crystal Growth : Use vapor diffusion (methanol/water, 1:1 v/v) to obtain single crystals .
  • X-ray Diffraction : Collect data on a synchrotron beamline (λ = 0.9 Å) and solve structures via direct methods (SHELXL) .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O hydrogen bonds, Br···π contacts) using CrystalExplorer .

Q. What are the key considerations in designing SAR studies for analogs targeting enzyme inhibition?

  • Methodology :

  • Substituent Variation : Modify pyrimidine (e.g., Br → CF₃, CH₃) and piperidine (e.g., N-methylation) moieties .
  • Activity Correlation : Use QSAR models (e.g., CoMFA) to link electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ trends .
  • Enzyme Kinetics : Perform time-dependent inhibition assays (e.g., pre-incubation with target enzymes) to evaluate mechanism .

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